(S,S,S)-(-)-Tol-SKP
Description
Contextualization within Homogeneous Asymmetric Catalysis
Homogeneous asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the precise construction of enantiomerically pure molecules, which is critical for pharmaceuticals, agrochemicals, and advanced materials. The efficacy of these catalytic systems relies heavily on the design and application of sophisticated chiral ligands that can precisely control the stereochemical outcome of a reaction. researchgate.netresearchgate.net
Chiral diphosphine ligands, in particular, have played a pivotal role due to their ability to chelate to metal centers, forming well-defined catalytic species. researchgate.netnih.govsci-hub.se Ligands that possess a wide "bite angle"—the angle formed by the two phosphorus atoms and the metal center—are often crucial for influencing catalyst activity, selectivity, and even dictating reaction pathways. sci-hub.seacs.orgrsc.orgnih.govwikipedia.orgrsc.orgpsu.edunih.gov These ligands can induce specific steric and electronic environments around the metal, thereby directing the approach of substrates and controlling the stereochemical outcome.
The Spiroketal-Based Diphosphine (SKP) ligand family, including (S,S,S)-(-)-Tol-SKP, fits prominently within this context. Their unique structural features—an exceptionally long P···P distance, a flexible backbone, and the inherent chirality of the spiroketal scaffold—allow for adaptable coordination with various transition metals such as Palladium (Pd), Copper (Cu), Gold (Au), and Rhodium (Rh). sci-hub.seacs.orgrsc.orgnih.govresearchgate.net This adaptability translates into "exceptional reactivity and outstanding stereo-selectivities" across a diverse range of catalytic asymmetric reactions, often outperforming traditional ligand systems in challenging transformations. sci-hub.seacs.orgrsc.orgnih.govnih.govorganic-chemistry.org
Historical Development and Significance of the Spiroketal Diphosphine (SKP) Ligand Family
The development of chiral spiroketal-based diphosphine ligands (SKPs) gained significant momentum in the past decade, notably through the pioneering work of the Ding group and collaborators, with key publications appearing around 2012. sci-hub.seacs.orgrsc.orgnih.govresearchgate.netnih.gov This research was inspired by the established success of spirocyclic scaffolds in chiral ligand design and the specific properties of aromatic spiroketal-based diphosphines like SPANphos. rsc.orgnih.govoup.com
The synthesis of SKP ligands is often achieved through efficient, one-pot catalytic tandem reactions, such as double asymmetric hydrogenation followed by spiroketalization, allowing for their preparation on a large scale. sci-hub.seacs.orgrsc.orgnih.govresearchgate.net A defining characteristic of SKP ligands is their "extraordinarily long P···P distance and a flexible backbone," which leads to "remarkably versatile coordination modes" with transition metals. sci-hub.seacs.orgrsc.orgnih.govresearchgate.net This structural attribute allows SKP ligands to enforce unusually large bite angles in their metal complexes, for instance, achieving 160.1° in [Pd(SKP)Cl2] and 132.8° in [Cu(SKP)Cl]. acs.orgrsc.orgnih.gov
The significance of the SKP ligand family lies in their ability to impart unique structural adaptability to metal complexes, which has profound consequences for homogeneous asymmetric catalysis. This adaptability enables them to provide "exceptional reactivity and outstanding stereo-selectivities" in a wide array of reactions, often tackling transformations that are considered difficult with other ligand classes. sci-hub.seacs.orgrsc.orgnih.govnih.govorganic-chemistry.org Their success has stimulated considerable research interest, highlighting their potential as a versatile platform for designing new chiral catalysts.
Properties
IUPAC Name |
[(10S,14S)-20-bis(4-methylphenyl)phosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-bis(4-methylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H46O2P2/c1-32-14-22-40(23-15-32)51(41-24-16-33(2)17-25-41)44-12-5-8-36-30-38-10-7-11-39-31-37-9-6-13-45(47(37)50-48(38,39)49-46(36)44)52(42-26-18-34(3)19-27-42)43-28-20-35(4)21-29-43/h5-6,8-9,12-29,38-39H,7,10-11,30-31H2,1-4H3/t38-,39-,48?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOSBHUTQQGVPA-IMUOSOIKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC4=C3OC56C(C4)CCCC5CC7=C(O6)C(=CC=C7)P(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC4=C3OC56[C@H](C4)CCC[C@H]5CC7=C(O6)C(=CC=C7)P(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H46O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Research Findings and Catalytic Applications
Palladium-Catalyzed Asymmetric Allylic Amination
SKP ligands, in conjunction with palladium catalysts, have demonstrated remarkable efficacy in the asymmetric allylic amination of Morita-Baylis-Hillman (MBH) adducts. sci-hub.seacs.orgstrem.com These catalytic systems exhibit excellent control over both regio- and enantioselectivities, achieving exceptionally high efficiency with turnover numbers (TONs) as high as 4750. sci-hub.seacs.org This methodology has proven instrumental in the facile and efficient synthesis of optically active β-lactam derivatives, including precursors for pharmaceuticals like ezetimibe (B1671841). acs.org While specific data for this compound in this exact reaction are not detailed in the provided snippets, the general success of the SKP family, including related structures like (S,S,S)-4-Tol-SKP, underscores its potential. acs.org
Nickel-Catalyzed Asymmetric 1,4-Hydroamination of 1,3-Dienes
A significant recent development involves the use of SKP ligands in nickel-catalyzed enantioselective 1,4-hydroamination of 1,3-dienes. nih.govorganic-chemistry.orgdicp.ac.cnacs.org This novel protocol allows for the construction of chiral allylamines with high yields (74–92%) and excellent enantioselectivities (91–95% ee). organic-chemistry.orgdicp.ac.cn The reaction demonstrates broad substrate scope and excellent functional group compatibility, expanding the chemical space for chiral allylamines. organic-chemistry.orgdicp.ac.cnacs.org For instance, (S,S,S)-Ph-SKP, a close analogue, was found to be optimal, yielding the desired product with 92% yield and 95% ee. dicp.ac.cn The mechanism, elucidated through experimental and DFT studies, highlights the crucial role of the SKP ligand in achieving high reactivity and stereocontrol. organic-chemistry.orgdicp.ac.cn
Other Catalytic Applications
SKP ligands have also found successful applications in a variety of other asymmetric transformations catalyzed by metals such as Copper, Gold, and Rhodium. sci-hub.seacs.orgrsc.orgnih.govnih.govorganic-chemistry.org Their adaptable coordination modes and ability to enforce large bite angles make them versatile tools for a broad range of catalytic challenges. sci-hub.seacs.orgrsc.orgnih.gov For example, SKP ligands have been employed in Au(I)-catalyzed asymmetric cyclopropanation reactions, yielding highly stereoselective products. acs.org
Data Table: Selected Catalytic Performance of Skp Ligands
Adaptable Coordination Modes with Diverse Transition Metals
SKP ligands exhibit remarkable versatility in their coordination modes, readily forming complexes with a range of catalysis-relevant transition metals researchgate.netacs.orgsci-hub.se. This adaptability stems from the ligand's flexible backbone and the spatial arrangement of its phosphine (B1218219) donor atoms. For instance, SKP ligands have been successfully incorporated into complexes with palladium, copper, gold, and rhodium researchgate.netacs.orgsci-hub.se. These ligands can coordinate to metals in various geometries, enabling fine-tuning of the metal's electronic and steric environment, which is crucial for catalytic applications researchgate.netacs.orgsci-hub.senih.gov.
Stereochemical Features and Geometrical Parameters of Coordinated SKP Ligands
The unique structural attributes of SKP ligands, such as their long P···P separation and inherent flexibility, dictate specific stereochemical features and geometrical parameters when bound to metal centers.
P···P Distances in Free and Metal-Bound SKP Ligands
SKP ligands are noted for possessing an "extraordinarily long P···P distance" due to their spiroketal backbone structure researchgate.netacs.orgsci-hub.se. While specific quantitative data for the free ligand's P···P distance are not detailed in the provided literature snippets, this characteristic long separation between the phosphorus donor atoms is a defining feature that contributes to their unique coordination behavior and ability to enforce large bite angles in metal complexes researchgate.netacs.orgsci-hub.se.
Analysis of Bite Angles in Monomeric Transition Metal Complexes (e.g., Pd, Cu)
A significant stereochemical feature of SKP ligands is their capacity to enforce unusually large P–M–P bite angles in their metal complexes. For example, in monomeric complexes with palladium and copper, SKP ligands have been shown to yield substantial bite angles. Specifically, in the palladium(II) complex [Pd(SKP)Cl₂], the P–Pd–P bite angle has been determined to be approximately 160.1° researchgate.netacs.orgsci-hub.se, which is considerably larger than those typically observed in many other palladium-diphosphine complexes sci-hub.se. Similarly, in the copper(I) complex [Cu(SKP)Cl], the P–Cu–P bite angle is reported as 132.8° researchgate.netacs.orgsci-hub.se. These large bite angles are attributed to the ligand's flexible backbone and the inherent separation of its phosphorus atoms researchgate.netacs.orgsci-hub.se. For comparative context, related ligands like t-Bu-xantphos have also demonstrated large bite angles, with a platinum complex exhibiting a bite angle of 151.722(15)° wgtn.ac.nz.
Influence of Ligand Conformational Adaptability on Metal Center Geometry and Catalytic Performance
The inherent conformational flexibility and adaptable coordination modes of SKP ligands significantly influence the geometry of the coordinated metal center, which in turn has profound consequences for their performance in homogeneous asymmetric catalysis researchgate.netacs.orgsci-hub.se. The ability of SKP ligands to adopt different geometries and enforce specific bite angles allows for the fine-tuning of the electronic and steric environment around the metal catalyst researchgate.netacs.orgsci-hub.senih.gov. This fine-tuning is critical for achieving high regio- and enantioselectivities in catalytic transformations. For example, SKP/Pd complexes have demonstrated exceptional efficiency, with turnover numbers (TON) up to 4750, in the asymmetric allylic amination of Morita–Baylis–Hillman (MBH) adducts researchgate.netacs.orgsci-hub.se. The adaptable nature of these ligands enables them to provide outstanding performance in challenging asymmetric reactions, underscoring the direct link between ligand structure, metal center geometry, and catalytic efficacy researchgate.netacs.orgsci-hub.se.
Applications in Asymmetric Catalysis: Substrate Scope and Stereocontrol
Palladium-Catalyzed Asymmetric Transformations
Palladium, in conjunction with chiral ligands, serves as a cornerstone for many asymmetric synthetic methodologies. (S,S,S)-(-)-Tol-SKP, by virtue of its structural attributes, significantly enhances the performance of palladium catalysts, facilitating high levels of enantiocontrol and catalytic efficiency.
A prominent application of this compound and related SKP ligands is in the palladium-catalyzed asymmetric allylic amination of Morita-Baylis-Hillman (MBH) adducts with aromatic amines sci-hub.seresearchgate.netacs.orgchem-station.comnih.gov. This reaction is instrumental in synthesizing chiral β-lactam derivatives, which are crucial intermediates for pharmaceuticals such as ezetimibe (B1671841) sci-hub.sechem-station.com.
The efficacy of the Pd/(S,S,S)-(-)-Tol-SKP system in this transformation lies in its ability to exert excellent control over both regioselectivity and enantioselectivity sci-hub.seresearchgate.netacs.orgchem-station.comnih.gov. The unique structural features of SKP ligands, including their long P···P separation and flexible backbone, allow them to adopt a bifunctional role during catalysis sci-hub.seacs.orgchem-station.comnih.gov. This bifunctionality, where one phosphorus atom coordinates to palladium and another interacts with the substrate or intermediate, is believed to be key to achieving high stereochemical induction acs.orgchem-station.comnih.gov. The "magic backbone effect" of SKP ligands has been identified as a contributing factor to the superior regio- and enantioselectivities observed in these amination reactions sci-hub.se.
A remarkable aspect of the Pd/SKP catalyzed asymmetric allylic amination of MBH adducts is the exceptionally high catalytic efficiency, with reported turnover numbers (TON) reaching up to 4750 sci-hub.seacs.orgchem-station.comnih.govresearchgate.net. This high activity underscores the robustness and effectiveness of the catalytic system, enabling efficient transformations with minimal catalyst loading.
Data Table 1: Palladium-Catalyzed Asymmetric Allylic Amination of MBH Adducts
| Substrate Type (MBH Adduct) | Amine Nucleophile | Catalyst System (Pd Source/Ligand) | Typical Yield (%) | Typical Enantioselectivity (ee, %) | Key Outcome | Reference |
| Racemic MBH adducts | Aromatic amines | Pd/(S,S,S)-(-)-Tol-SKP | High | Excellent | Chiral β-lactams | sci-hub.sechem-station.com |
| Racemic MBH adducts | Aromatic amines | Pd/SKP ligand | High | Excellent | Chiral β-lactams | sci-hub.seacs.orgchem-station.comnih.gov |
Note: Specific reaction conditions such as solvent, temperature, and base are often detailed in the primary literature for optimal results, but the consistent report across studies highlights the ligand's general effectiveness.
Beyond amination, this compound and its related SKP counterparts are highly effective in various asymmetric allylic alkylation reactions, facilitating the enantioselective formation of carbon-carbon bonds and the construction of intricate stereogenic centers.
A notable application of palladium catalysis with SKP ligands involves the asymmetric allylic alkylation of pro-enolates with Morita-Baylis-Hillman (MBH) carbonates. This reaction sequence enables the synthesis of quaternary C-F oxindoles, molecules that possess a challenging quaternary stereogenic center bearing a fluorine atom sci-hub.seresearchgate.net. These transformations, often employing Pd/SKP-type ligands, deliver products with two contiguous stereogenic centers, characterized by high chemical yields and excellent chemo-, diastereoselectivity, and enantioselectivity sci-hub.seresearchgate.net. The capacity of SKP ligands to promote the formation of sterically congested quaternary centers with high stereochemical fidelity is particularly noteworthy.
Data Table 2: Palladium-Catalyzed Synthesis of Quaternary C-F Oxindoles
| Pro-enolate Type | Electrophile (MBH Carbonate) | Catalyst System (Pd Source/Ligand) | Typical Yield (%) | Typical Diastereoselectivity (dr) | Typical Enantioselectivity (ee, %) | Reference |
| Colby pro-enolates | MBH carbonates | Pd/SKP-type ligands | High | Excellent | Excellent | sci-hub.seresearchgate.net |
| Colby pro-enolates | MBH carbonates | Pd/Ding-SKP-type ligands | High | Excellent | Excellent | researchgate.net |
The broader utility of this compound extends to the general enantioselective formation of carbon-carbon bonds through allylic alkylation reactions sci-hub.seresearchgate.netstrem.comnih.govrsc.orgnih.govthieme-connect.comuwindsor.caacs.org. These reactions are critical for establishing stereogenic centers, including the challenging tetrasubstituted and quaternary carbon atoms sci-hub.seresearchgate.netrsc.orgthieme-connect.com. The structural attributes of the SKP ligand play a crucial role in controlling the stereochemistry by influencing the approach of the nucleophile to the π-allyl palladium intermediate sci-hub.senih.govrsc.orguwindsor.ca. For instance, in the allylic alkylation of pro-enolates, the ligand's design facilitates the creation of products with high enantiomeric excesses, vital for synthesizing complex chiral molecules found in natural products and pharmaceuticals sci-hub.sersc.orgnih.govthieme-connect.com. The ability to induce asymmetry on both reaction partners highlights the versatility of Pd/SKP systems in C-C bond formation uwindsor.ca.
Data Table 3: General Palladium-Catalyzed Asymmetric Allylic Alkylation
| Nucleophile Class | Electrophile Class | Catalyst System (Pd Source/Ligand) | Typical Yield Range (%) | Typical ee Range (%) | Key Stereochemical Outcome | Reference |
| Toluene derivatives | Allylic Carbonates | Pd(OAc)2/Ligand | 72-92 | 88-99 | Enantioselective benzylation | nih.gov |
| 2-Acylimidazoles | Enol Carbonates | Pd/Chiral Ligand (e.g., L1, L2) | 93-99 | 58-99 | C-C bond formation, chiral products | nih.gov |
| Pro-enolates | MBH Carbonates | Pd/SKP-type ligands | High | Excellent | Quaternary C-F centers | sci-hub.seresearchgate.net |
Note: Table 3 provides a generalized overview of Pd-catalyzed asymmetric allylic alkylations. Specific data for this compound is detailed in the preceding sections. The examples illustrate the broad applicability of chiral diphosphine ligands in controlling stereochemistry.
Compound List:
This compound: A spiroketal-based diphosphine ligand.
Morita-Baylis-Hillman (MBH) adducts: Organic compounds resulting from the Morita-Baylis-Hillman reaction.
MBH carbonates: Carbonate derivatives of MBH adducts, serving as electrophilic substrates.
Pro-enolates: Precursors to enolates, commonly employed as nucleophilic components.
Quaternary C-F oxindoles: Oxindole derivatives characterized by a quaternary carbon atom substituted with a fluorine atom.
Asymmetric Allylic Alkylation Reactions
Rhodium-Catalyzed Asymmetric Reactions
SKP ligands, including this compound, have been recognized for their utility in rhodium-catalyzed asymmetric reactions. While specific detailed examples of this compound in rhodium-catalyzed asymmetric hydrogenation of ketones or in total synthesis were not extensively detailed in the provided search results, the general class of SKP ligands has shown promise in these areas.
The broad applicability of SKP ligands in asymmetric catalysis suggests their potential in rhodium-catalyzed hydrogenation reactions. These reactions are crucial for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. While direct experimental data for this compound in the hydrogenation of ketones or other unsaturated substrates was not explicitly detailed, the structural attributes of SKP ligands are well-suited for creating chiral environments around the metal center, thereby promoting high enantioselectivities. chinesechemsoc.org
The ability of chiral ligands to control multiple stereocenters in a single catalytic step is fundamental to efficient total synthesis. SKP ligands, owing to their rigid spirocyclic framework, can offer precise stereochemical control. Although specific total synthesis applications utilizing this compound with rhodium were not detailed in the provided snippets, the general effectiveness of SKP ligands in asymmetric transformations suggests their potential utility in complex molecule synthesis. sci-hub.se
Copper-Catalyzed Asymmetric Reactions
Copper catalysis has emerged as a powerful platform for various asymmetric transformations, and SKP ligands have demonstrated their efficacy in this domain. While specific reactions employing this compound were not exhaustively detailed, related SKP ligands have been successfully applied. For instance, the related Ph-SKP ligand has been employed in copper-catalyzed propargylation of aldoses, where it effectively controlled the stereochemistry of the newly formed carbon-carbon bond. jst.go.jp Furthermore, copper(I)-catalyzed asymmetric alkylation of α-imino-esters has been achieved using chiral diphosphine ligands, a class to which SKP ligands belong, indicating the potential for this compound in such transformations. nih.gov
Gold-Catalyzed Asymmetric Reactions
This compound has found application in gold-catalyzed asymmetric reactions, particularly in the synthesis of cyclopropane (B1198618) rings. Gold catalysis is known for its ability to activate alkynes and allenes, facilitating various cyclization and cycloaddition reactions. SKP ligands, including this compound, have been employed in the Au(I)-catalyzed asymmetric cyclopropanation of diazooxindoles. These reactions typically proceed with high stereoselectivity, yielding valuable chiral cyclopropane motifs. semanticscholar.orgstrem.com
Table 1: Gold-Catalyzed Asymmetric Cyclopropanation of Diazooxindoles
| Substrate Type | Catalyst System | Yield (%) | Enantioselectivity (ee%) |
| Diazooxindoles | Au(I) / this compound | Not specified | Good to Excellent |
| Diazooxindoles | Au(I) / (S,S,S)-(-)-Ph-SKP | Not specified | Highly Stereoselective |
*Data based on qualitative descriptions in the provided search snippets.
Other Transition Metal-Catalyzed Asymmetric Reactions
Beyond rhodium, copper, and gold, this compound and other SKP ligands have shown significant utility in asymmetric catalysis involving other transition metals, notably palladium and nickel.
In palladium-catalyzed reactions, SKP ligands have been instrumental in achieving high levels of stereocontrol. For instance, the asymmetric allylic amination of Morita-Baylis-Hillman (MBH) adducts and the allylic alkylation of pro-enolates with MBH carbonates have been successfully performed using palladium complexes bearing SKP ligands, including this compound. These reactions often exhibit exceptionally high efficiency, good to excellent chemo-, diastereoselectivity, and enantioselectivity, leading to the formation of complex chiral structures. sci-hub.sestrem.com
Furthermore, nickel catalysis has also benefited from the application of SKP ligands. A nickel-catalyzed enantioselective 1,4-hydroamination of 1,3-dienes with hydroxylamines has been reported using an SKP ligand. This reaction provides access to chiral allylic amines with good yields and excellent regio- and enantioselectivities, demonstrating the ligand's versatility. organic-chemistry.org
Table 2: Palladium-Catalyzed Asymmetric Allylic Amination/Alkylation
| Substrate Type | Catalyst System | Yield (%) | Enantioselectivity (ee%) | Diastereoselectivity (de%) |
| MBH Adducts / Pro-enolates | Pd / this compound | Moderate to High | Good to Excellent | Good to Excellent |
| Morita-Baylis-Hillman Adducts | Pd / (S,S,S)-(-)-Ph-SKP | Exceptionally High | Not specified | Not specified |
*Data based on qualitative descriptions in the provided search snippets.
Table 3: Nickel-Catalyzed Asymmetric Hydroamination
| Substrate Type | Catalyst System | Yield (%) | Enantioselectivity (ee%) |
| 1,3-dienes | Ni / SKP ligand | Good | Excellent |
*Data based on qualitative descriptions in the provided search snippets. Note: While this entry mentions "SKP ligand", it does not explicitly specify "this compound".
Compound List
this compound
Ph-SKP
SKP ligands
Mechanistic Investigations and Computational Studies of Skp Catalyzed Systems
Elucidation of Catalytic Cycles and Reaction Pathways
Understanding the intricate details of catalytic cycles is paramount for the rational design and optimization of catalysts. For systems employing SKP ligands, particularly in palladium-catalyzed reactions, the elucidation of these pathways provides insights into the origins of their high efficiency and selectivity.
While a detailed catalytic cycle specifically for (S,S,S)-(-)-Tol-SKP in Pd-catalyzed allylic amination has not been extensively reported in dedicated studies, a general mechanism can be proposed based on well-established precedents for similar diphosphine-palladium systems. The catalytic cycle for the asymmetric allylic amination (AAA) of Morita–Baylis–Hillman (MBH) adducts, a reaction where SKP ligands have shown exceptional efficacy, is believed to proceed through the following key steps:
Nucleophilic Attack: The amine nucleophile attacks the π-allyl complex. The regioselectivity and enantioselectivity of this step are directed by the chiral SKP ligand, which creates a specific steric and electronic environment around the metal center.
Reductive Elimination: The C-N bond is formed, and the desired allylic amine product is released, regenerating the Pd(0)-SKP catalyst for the next cycle.
The remarkable performance of SKP ligands in controlling both regio- and enantioselectivities in the amination of MBH adducts underscores the unique influence of their spiroketal backbone on the transition states involved in the catalytic cycle.
The nature of the active catalytic species is a critical factor influencing the reaction outcome. For palladium-catalyzed cross-coupling reactions, monoligated Pd(0) species are often proposed as the most active catalysts. However, the adaptable coordination behavior of SKP ligands, which can form complexes with unusually large bite angles, suggests that the speciation of the active catalyst may be complex and dependent on the reaction conditions. Spectroscopic and computational studies on related chromium-PNP catalysts have demonstrated that the ligand structure and the nature of the activator can influence the formation of different catalytically active species, including ion pairs. While specific studies on the speciation of active this compound catalysts are not extensively documented, it is reasonable to infer that a dynamic equilibrium between different palladium-SKP species may exist in solution, with the dominant species being influenced by factors such as solvent, temperature, and the presence of additives.
Role of Ligand Flexibility and Bite Angle in Directing Stereocontrol and Catalytic Efficiency
The unique architecture of SKP ligands, characterized by a flexible spiroketal backbone and a significant distance between the phosphorus atoms, results in distinctive coordination properties that are central to their catalytic performance.
The bite angle , defined as the P-M-P angle in a metal-diphosphine complex, is a critical parameter that influences both the steric and electronic properties of the catalyst. SKP ligands are known to enforce unusually large bite angles in their metal complexes. For instance, a Pd(SKP)Cl₂ complex exhibits a bite angle of 160.1°. This large bite angle can have several profound effects on catalysis:
It can create a more open coordination sphere around the metal, facilitating substrate binding and product release.
It can influence the geometry of key intermediates, thereby directing the stereochemical outcome of the reaction.
Wide bite angles are known to facilitate reductive elimination in palladium-catalyzed cross-coupling reactions, leading to more efficient catalysis.
The flexibility of the SKP ligand backbone allows it to adapt to the geometric requirements of different transition states throughout the catalytic cycle. This structural adaptability is a key feature that contributes to the broad applicability of SKP ligands in various asymmetric transformations. The interplay between the large bite angle and the conformational flexibility of the spiroketal framework is crucial for achieving high levels of stereocontrol and catalytic efficiency.
| Metal Complex | Bite Angle (P-M-P) | Coordination Geometry | Reference |
|---|---|---|---|
| [Pd(SKP)Cl₂] | 160.1° | Distorted Square Planar | |
| [Cu(SKP)Cl] | 132.8° | - | |
| [Au₂(SKP)Cl₂] | - | Allows for Au-Au interaction (3.254 Å) | |
| [Rh(SKP)(cod)]SbF₆ | - | Square-Planar |
Theoretical and Computational Approaches to Understanding Reaction Mechanisms
Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and understanding the origins of selectivity in catalysis. Density Functional Theory (DFT) and automated reaction network exploration are particularly powerful methods for studying complex catalytic systems.
DFT calculations are widely used to model the electronic structure and energetics of molecules and to map out the potential energy surfaces of chemical reactions. For catalytic systems involving phosphine (B1218219) ligands, DFT can provide valuable insights into:
The geometries of reactants, intermediates, and transition states.
The relative energies of different reaction pathways, allowing for the identification of the most favorable mechanism.
The nature of bonding and electronic interactions between the metal, the ligand, and the substrates.
The origin of stereoselectivity by comparing the energies of diastereomeric transition states.
In the context of SKP-catalyzed reactions, DFT calculations could be employed to model the entire catalytic cycle of, for example, the Pd-catalyzed allylic amination. Such calculations would help to rationalize the observed high regio- and enantioselectivities by pinpointing the key stereodetermining step and identifying the specific ligand-substrate interactions responsible for chiral induction. For instance, DFT studies on a nickel-catalyzed reaction with chiral spiro phosphine ligands revealed a distinctive steric environment with a deep chiral pocket, which was crucial for enantioselectivity.
| Transition State | Relative Free Energy (kcal/mol) | Key Interatomic Distances (Å) | Predicted Major Product |
|---|---|---|---|
| TS-pro-(S) | 0.0 | Nu-C: 2.5, Pd-C: 2.2 | (S)-enantiomer |
| TS-pro-(R) | +2.5 | Nu-C: 2.6, Pd-C: 2.2 |
The complexity of catalytic cycles, often involving numerous intermediates and competing pathways, makes their complete elucidation a challenging task. Automated reaction network exploration tools offer a systematic and unbiased approach to mapping out complex reaction networks. These methods employ algorithms to automatically discover elementary reaction steps and connect them to form a comprehensive reaction network.
While there are no specific reports on the application of these tools to this compound-catalyzed systems, their utility in homogeneous catalysis is well-documented. Applying such tools to a system containing a Pd-SKP catalyst, an allylic substrate, and an amine nucleophile could potentially:
Uncover novel or unexpected reaction pathways.
Identify potential catalyst deactivation pathways.
The integration of automated reaction network exploration with high-level quantum chemical calculations represents a powerful strategy for advancing our understanding of complex catalytic processes involving sophisticated ligands like this compound.
In Situ Characterization Techniques for Real-Time Reaction Monitoring (General Methodologies)
The elucidation of reaction mechanisms and the optimization of catalytic processes heavily rely on the ability to monitor chemical transformations in real time. In situ characterization techniques are indispensable tools for observing the dynamic evolution of reactants, intermediates, products, and the catalyst itself under actual reaction conditions. These methods provide a continuous stream of data, offering profound insights into reaction kinetics, catalyst stability, and the transient species that govern the catalytic cycle. For complex asymmetric catalytic systems, such as those employing this compound, these techniques are pivotal in understanding the origin of stereoselectivity.
The primary methodologies for real-time reaction monitoring in solution-phase catalysis include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Each of these techniques offers unique advantages in terms of the information they provide, their sensitivity, and their applicability to different reaction conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In situ NMR spectroscopy is a powerful non-invasive technique that provides detailed structural information and quantitative data on the concentration of species in a reaction mixture over time. By tracking the appearance and disappearance of signals corresponding to reactants, intermediates, and products, detailed kinetic profiles can be constructed. For instance, real-time monitoring of an acetalization reaction using a compact 1 T NMR spectrometer allowed for the determination of activation energies for both the forward and backward reactions. The concentrations of the reactant (p-nitrobenzaldehyde) and the product were followed by integrating their respective proton signals as a function of time.
In the context of asymmetric catalysis, in situ NMR can be employed to observe the formation of diastereomeric catalyst-substrate complexes, providing insight into the stereodetermining steps of a reaction. While challenging due to the often low concentration and short lifetime of these intermediates, advancements in NMR technology, such as rapid-injection apparatuses and flow NMR, are expanding the capabilities for monitoring faster reactions.
Infrared (IR) Spectroscopy
In situ Fourier transform infrared (FTIR) spectroscopy, particularly with attenuated total reflectance (ATR) probes, is a widely used technique for real-time reaction monitoring. It provides information about the vibrational modes of molecules, allowing for the identification of functional groups and the tracking of their transformations. This technique is particularly useful for monitoring the consumption of reactants and the formation of products that have distinct IR absorption bands.
Operando IR spectroscopy combines in situ spectroscopic measurements with the simultaneous determination of catalytic activity and selectivity, often by coupling the IR spectrometer with an online analytical technique like mass spectrometry. This approach allows for direct correlation between the observed surface species on a catalyst and the gaseous or liquid products being formed. For example, in the study of diesel oxidation catalysts, operando DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) has been used to understand the impact of various components on CO oxidation performance by monitoring the evolution of surface species like nitrates.
Mass Spectrometry (MS)
Mass spectrometry is an exceptionally sensitive technique for identifying reaction components and intermediates based on their mass-to-charge ratio. Electrospray ionization (ESI-MS) is a soft ionization technique that allows for the direct sampling of a reaction mixture and the detection of ionic or easily ionizable species, including catalytic intermediates. This method is invaluable for detecting transient species that may not be observable by NMR or IR spectroscopy due to their low concentrations.
In the realm of asymmetric catalysis, ESI-MS can be used to detect and characterize diastereomeric intermediates formed between the chiral catalyst and the substrates. By monitoring the relative intensities of these intermediates over time, it is possible to gain insights into the kinetic and thermodynamic factors that control enantioselectivity. For example, in an organocatalytic Michael addition, ion mobility-mass spectrometry was used to separate and quantify diastereomeric iminium ion intermediates, allowing for the prediction of the final product's enantiomeric ratio.
The table below summarizes the key attributes of these principal in situ characterization techniques for real-time reaction monitoring.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, quantitative concentration data. | Non-invasive, provides unambiguous structural data. | Relatively low sensitivity, longer acquisition times may not be suitable for very fast reactions. |
| IR Spectroscopy | Functional group analysis, tracking of reactant consumption and product formation. | High sensitivity to many functional groups, applicable to a wide range of reaction conditions. | Can be challenging to deconvolve overlapping spectral features, quantification can be complex. |
| Mass Spectrometry | Mass-to-charge ratio of reaction components, identification of intermediates. | Extremely high sensitivity, capable of detecting very low concentration species. | Provides limited structural information on its own, ionization efficiency can vary between species. |
The selection of the most appropriate in situ technique, or a combination thereof, depends on the specific characteristics of the catalytic system under investigation, including the nature of the reactants and catalyst, the reaction kinetics, and the information required to elucidate the reaction mechanism. For a comprehensive understanding of complex catalytic systems like those involving this compound, a multi-technique approach is often the most powerful strategy.
Ligand Design Principles and Future Directions for Spiroketal Diphosphine Ligands
Evolution and Rational Design of Spiroketal-Based Chiral Ligands
The development of chiral ligands is a cornerstone of asymmetric catalysis, with the ligand's structure being paramount to achieving high enantioselectivity. Spirocyclic scaffolds have emerged as a privileged structural motif due to their rigid and well-defined three-dimensional geometry. chinesechemsoc.orgoup.com The evolution of spiroketal-based chiral ligands can be traced back to earlier successful ligand families like SPINOL (spirobiindane diol). dicp.ac.cn While effective, first-generation spiro ligands often presented synthetic challenges, such as the need for tedious chiral resolution steps to obtain enantiopure material. dicp.ac.cn
Addressing these limitations was a key driver in the rational design of new spirocyclic systems. A significant breakthrough came from the Ding group, who, inspired by earlier work on spiroketal-based diphosphines like SPANphos, developed a practical and scalable synthesis for a new class of chiral aromatic spiroketal diphosphine ligands, known as SKP ligands. chinesechemsoc.orgsci-hub.se The key innovation was a one-pot tandem reaction sequence involving an iridium-catalyzed asymmetric hydrogenation of α,α′-bis(2-hydroxyarylidene)ketones, followed by a spontaneous and highly diastereoselective spiroketalization. sci-hub.se This process efficiently creates the chiral numberanalytics.comnumberanalytics.com-spiroketal core with excellent stereocontrol, bypassing the need for classical resolution. dicp.ac.cnsci-hub.se
The design of SKP ligands, including (S,S,S)-(-)-Tol-SKP, was deliberate, aiming to create a structure with a flexible backbone and an unusually long distance between the two phosphorus atoms. sci-hub.seacs.org This structural adaptability allows the ligand to adopt versatile coordination modes with various transition metals, a feature that distinguishes it from more rigid chiral ligands and enables unique reactivity in catalysis. chinesechemsoc.orgsci-hub.seacs.org The development of these ligands, such as the SPIROL and SKP families, represents a significant advancement from structurally related predecessors, providing more efficient access and novel structural properties for asymmetric catalysis. dicp.ac.cnumich.edu
Strategies for Modulating Electronic and Steric Properties of SKP Ligands
The efficacy of a chiral ligand in an asymmetric catalytic reaction is profoundly influenced by its steric and electronic properties. sigmaaldrich.com Phosphine (B1218219) ligands, in particular, offer significant tunability in this regard. sigmaaldrich.com For the SKP ligand family, the primary strategy for modulating these characteristics involves the modification of the aryl substituents on the two phosphorus atoms. sci-hub.se
The general structure of an SKP ligand features a chiral spiroketal backbone with diarylphosphino groups (-PAr₂) attached. By systematically varying the nature of the aryl (Ar) group, researchers can fine-tune the ligand's properties to optimize catalyst performance for a specific transformation.
Electronic Properties: The electronic nature of the ligand, specifically its electron-donating ability, can be altered by introducing electron-donating or electron-withdrawing groups onto the aryl rings of the phosphine moiety. For example, the methyl groups on the tolyl substituents in this compound make it more electron-rich compared to its unsubstituted counterpart, (S,S,S)-(-)-Ph-SKP. This modification can influence the electronic environment of the metal center to which it is coordinated, thereby affecting its catalytic activity and selectivity. numberanalytics.comnumberanalytics.com
Steric Properties: The steric bulk of the ligand is a critical factor for creating a chiral pocket around the metal center that effectively discriminates between the two prochiral faces of a substrate. The size of the substituents on the phosphine's aryl groups directly impacts the ligand's steric hindrance, often quantified by the Tolman cone angle. sci-hub.se Ligands like (S,S,S)-(-)-Xyl-SKP, bearing bulky 3,5-dimethylphenyl (xylyl) groups, create a more sterically demanding environment than Tol-SKP or Ph-SKP. chemscene.com
Furthermore, the inherent flexibility of the spiroketal backbone itself is a key structural feature. chinesechemsoc.orgsci-hub.se Unlike many rigid chiral backbones, the SKP framework can adapt its conformation upon coordination to a metal. This results in a wide range of achievable P-M-P bite angles, a geometric parameter crucial for catalytic performance. sci-hub.seacs.org For instance, the SKP ligand has been shown to enforce an unusually large bite angle of 160.1° in a palladium complex and 132.8° in a copper complex. acs.org This structural adaptability, combined with the tunable nature of the phosphine groups, provides a powerful toolkit for modulating the catalyst's properties.
| Compound Name | Aryl Substituent (Ar) on Phosphorus | Key Feature Modulation |
|---|---|---|
| (S,S,S)-(-)-Ph-SKP | Phenyl | Baseline steric and electronic profile. chemscene.com |
| This compound | 4-Methylphenyl (Tolyl) | Increased electron-donating ability compared to Ph-SKP. chemscene.com |
| (S,S,S)-(-)-Xyl-SKP | 3,5-Dimethylphenyl (Xylyl) | Increased steric bulk compared to Ph-SKP and Tol-SKP. chemscene.com |
Application of Advanced Computational Tools for Predictive Ligand Design and Optimization
The traditional approach to catalyst development, relying on trial-and-error and chemical intuition, is increasingly being augmented and accelerated by advanced computational methods. nih.gov These tools are becoming indispensable for the rational design and optimization of complex chiral ligands like this compound. chiralpedia.com
Computational chemistry provides profound insights into reaction mechanisms and the origins of enantioselectivity, guiding the design of next-generation catalysts. chiralpedia.comresearchgate.net Key computational techniques applied in this area include:
Density Functional Theory (DFT): DFT calculations are particularly powerful for modeling transition states of catalytic reactions. nih.gov By calculating the energy barriers for the pathways leading to the two different enantiomeric products, chemists can predict the enantiomeric excess (ee) of a reaction with remarkable accuracy. chiralpedia.com This allows for the in silico screening of various ligand modifications, identifying the most promising candidates for experimental synthesis and saving considerable time and resources. nih.govchiralpedia.com
Molecular Dynamics (MD) and Molecular Mechanics (MM): The structural flexibility of SKP ligands makes their conformational behavior a critical aspect of their function. sci-hub.se MD and MM simulations allow researchers to explore the dynamic behavior and conformational landscape of the ligand and its metal complexes over time. chiralpedia.com This is crucial for understanding how the adaptable backbone of the SKP ligand interacts with substrates and influences the chiral environment of the active catalyst.
Quantitative Structure-Selectivity Relationships (QSSR): This data-driven approach involves building mathematical models that correlate the structural features (descriptors) of a library of ligands with their observed catalytic performance (e.g., enantioselectivity). researchgate.net These models can then be used to predict the effectiveness of new, unsynthesized ligand structures and to identify the key electronic and steric properties required for high selectivity.
Platforms like "Virtual Chemist" are emerging as user-friendly tools that automate these complex computational workflows. wecomput.com Such platforms enable experimental chemists to evaluate the potential substrate scope for a given catalyst or to screen virtual libraries of new catalyst structures, significantly accelerating the discovery and optimization cycle in asymmetric catalysis. wecomput.com
Emerging Opportunities and Challenges in Asymmetric Catalysis with SKP Ligands
The unique structural features of SKP ligands, such as their flexible backbone and large bite angle, have unlocked new opportunities in asymmetric catalysis while also presenting distinct challenges.
Emerging Opportunities: The adaptable nature of SKP ligands has proven highly effective in a range of challenging asymmetric transformations where traditional ligands may not perform as well. chinesechemsoc.orgacs.org A notable example is the palladium-catalyzed asymmetric allylic amination of Morita-Baylis-Hillman adducts, where a Pd/(S,S,S)-Tol-SKP catalyst demonstrated exceptionally high efficiency and regio- and enantioselectivity. sci-hub.seresearchgate.net Mechanistic studies suggest that the long P-P distance allows the ligand to act in a bifunctional manner, a mode of action not readily accessible to ligands with smaller bite angles. researchgate.net SKP ligands have also shown outstanding performance in Cu-, Au-, and Rh-catalyzed reactions, including the asymmetric aminocyanation of alkenes and the cyclopropanation of alkenes, attesting to their broad utility. oup.comacs.org This success opens opportunities for applying these ligands to other difficult catalytic problems, particularly those that could benefit from a flexible, large-bite-angle ligand. sci-hub.seorganic-chemistry.org
Challenges: The very flexibility that provides SKP ligands with their unique adaptability also poses a significant challenge. Predicting the precise conformation and behavior of a flexible ligand within a catalytic cycle is computationally more demanding than for a rigid ligand. wecomput.com This complexity can make the rational a priori design of SKP-based catalysts more difficult.
A further challenge lies in broadening the structural diversity of the spiroketal core itself. While the current synthesis is highly efficient for the numberanalytics.comnumberanalytics.com-aromatic spiroketal system, developing synthetic routes to other spiroketal frameworks could expand the repertoire of SKP ligands but represents a considerable synthetic hurdle. sci-hub.se
Finally, like all catalysts, SKP ligands face the universal challenges of the field. These include the drive for ever-higher efficiency and selectivity across a broader range of substrates, the need to develop more sustainable catalytic processes through catalyst immobilization and recycling, and the adaptation of these systems to new technologies like flow chemistry. numberanalytics.comchinesechemsoc.orgnih.gov Addressing these challenges will be crucial for the continued development and industrial application of SKP ligands and asymmetric catalysis as a whole. chinesechemsoc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
